Technical Guide: Solubility and Stability Profiling of 4-(1-Piperazinyl)benzamide
Technical Guide: Solubility and Stability Profiling of 4-(1-Piperazinyl)benzamide
This technical guide provides an in-depth analysis of the solubility and stability profile of 4-(1-Piperazinyl)benzamide (CAS: 116290-73-4), a critical pharmacophore in medicinal chemistry often utilized as a fragment in the development of GPCR ligands, trypanocidal agents, and glioblastoma therapeutics.[1]
[1]
Executive Summary & Chemical Identity
4-(1-Piperazinyl)benzamide represents a bifunctional scaffold combining a polar benzamide moiety with a basic piperazine ring.[1][2] Its physicochemical behavior is dominated by the ionization state of the distal piperazine nitrogen and the hydrolytic susceptibility of the amide bond.
| Property | Data | Source |
| CAS Number | 116290-73-4 | [EvitaChem, 2025] |
| Molecular Formula | C₁₁H₁₅N₃O | [PubChem, 2025] |
| Molecular Weight | 205.26 g/mol | [PubChem, 2025] |
| LogP (Calc) | ~0.87 (Moderate Lipophilicity) | [EvitaChem, 2025] |
| pKa (Basic) | ~8.5 (Distal Piperazine N4) | [EvitaChem, 2025] |
| pKa (Acidic) | >14 (Amide N-H, non-ionizable) | Predicted |
Solubility Profile
Aqueous Solubility & pH Dependence
The solubility of 4-(1-Piperazinyl)benzamide is highly pH-dependent due to the basicity of the distal piperazine nitrogen (N4).[1]
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pH < 6.0 (Acidic): The compound exists predominantly as a cationic species (protonated at N4). Solubility is high (>10 mg/mL) due to ionic solvation.[1]
-
pH > 8.5 (Basic/Neutral): The compound exists in its neutral, uncharged form. Solubility drops significantly (predicted < 1 mg/mL), driven by the crystal lattice energy and moderate lipophilicity (LogP 0.87).
Organic Solvent Compatibility[1][5]
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High Solubility: DMSO, Dimethylacetamide (DMA), Methanol (warm).
-
Moderate Solubility: Ethanol, Acetonitrile.
-
Low Solubility: Hexane, Diethyl ether (due to polarity of the amide).
Experimental Protocol: Thermodynamic Solubility
Objective: Determine the equilibrium solubility at pH 7.4.
-
Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of PBS buffer (pH 7.4).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV (265 nm) against a standard curve prepared in DMSO.
-
Note: Check pH of the supernatant post-incubation; saturation of basic amines can shift buffer pH.[1]
-
Visualization: Solubility Equilibrium
The following diagram illustrates the ionization equilibrium governing aqueous solubility.
Figure 1: Solubility equilibrium shifting from solid precipitate to soluble cation under acidic conditions.[1]
Stability Profile
Chemical Stability Mechanisms
The stability of 4-(1-Piperazinyl)benzamide is threatened by two primary pathways:
-
Oxidative Degradation (Piperazine): The secondary amine (N4) is susceptible to N-oxidation, particularly in the presence of peroxides or radical initiators.[1] Further degradation can lead to ring opening or formation of ethylenediamine derivatives [Rochelle, 2013].
-
Hydrolysis (Amide): The benzamide bond is generally stable at neutral pH but susceptible to hydrolysis under strongly acidic (pH < 1) or alkaline (pH > 11) conditions, yielding 4-(1-piperazinyl)benzoic acid and ammonia.[1]
Forced Degradation Protocol
Objective: Validate stability-indicating analytical methods.
| Stress Condition | Protocol | Expected Degradant |
| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | 4-(1-piperazinyl)benzoic acid |
| Base Hydrolysis | 1N NaOH, 60°C, 4 hours | 4-(1-piperazinyl)benzoic acid |
| Oxidation | 3% H₂O₂, RT, 2 hours | N-oxide, Piperazinone derivatives |
| Thermal | 60°C (Solid state), 7 days | Minimal degradation expected |
| Photostability | 1.2 million lux-hours | Potential discoloration (N-oxide) |
Visualization: Degradation Pathways
The diagram below details the mechanistic pathways for degradation.[1]
Figure 2: Primary degradation pathways including N-oxidation of the piperazine ring and amide hydrolysis.[1]
Handling and Storage Guidelines
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Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere (Nitrogen/Argon) to prevent oxidative yellowing of the piperazine moiety.
-
Hygroscopicity: Piperazine salts (e.g., hydrochloride) are often hygroscopic. Desiccators are required for solid storage.[1]
-
Safety: The compound is an irritant.[1] Standard PPE (gloves, goggles) is mandatory to prevent contact with skin and mucous membranes.
References
-
EvitaChem. (2025).[1] 4-(1-Piperazinyl)benzamide Physicochemical Properties and CAS Data. Retrieved from [1]
-
PubChem. (2025).[1][3] Compound Summary: 4-(1-Piperazinyl)benzamide.[1][2][4][5] National Library of Medicine.[1] Retrieved from [1]
-
Rochelle, G. T., et al. (2013).[6] Thermal degradation of piperazine and its structural analogs. Energy Procedia. Retrieved from
-
AppChem. (2025).[1] Material Safety Data Sheet: 4-(Piperazin-1-yl)benzamide. Retrieved from [1]
-
Varela, J., et al. (2023). Piperazine amides with desirable solubility and drug-like properties.[1][7] Journal of Molecular Structure. Retrieved from [1]
Sources
- 1. 4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one | C27H26N4O3 | CID 2864836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-(1-Piperazinyl)benzamide (EVT-386531) | 116290-73-4 [evitachem.com]
- 3. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. 1235488-40-0|4-(Piperazin-1-yl)benzamide hydrochloride|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
